Netarsudil belongs to a new class of drugs called Rho-associated protein kinase (ROCK) inhibitors. These drugs target a cellular signaling pathway that regulates various functions within the eye, including fluid drainage. Specifically, Netarsudil inhibits ROCK, leading to relaxation of the trabecular meshwork, a network of channels responsible for draining aqueous humor, the fluid within the eye []. This relaxation improves outflow facility and reduces IOP.
Netarsudil is a novel pharmacological agent primarily used in the treatment of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. It is marketed under the brand name Rhopressa and was approved by the United States Food and Drug Administration in December 2017. The compound's chemical structure is defined by the formula and it exists as a dimesylate salt, which is a white to light yellow crystalline powder that is freely soluble in water .
Netarsudil functions as a Rho kinase inhibitor, which plays a critical role in regulating cellular processes such as contraction and stiffness in the trabecular meshwork, a key structure involved in aqueous humor drainage from the eye. By inhibiting Rho kinase, netarsudil enhances aqueous outflow, thereby reducing IOP .
Netarsudil works by inhibiting an enzyme called Rho kinase. Rho kinase plays a role in regulating the outflow of aqueous humor, the fluid within the eye. By inhibiting this enzyme, Netarsudil increases the outflow of fluid, thereby lowering intraocular pressure and protecting against glaucoma progression [, ].
The primary chemical reaction involving netarsudil occurs when it is administered topically to the eye. Upon instillation, netarsudil is metabolized by corneal esterases to its active metabolite, AR-13503 (netarsudil-M1). This metabolite exhibits significantly higher potency against Rho-associated kinases compared to netarsudil itself. The metabolism of netarsudil can be summarized as follows:
Netarsudil exhibits multiple mechanisms of action that contribute to its effectiveness in lowering IOP:
The combined effects of these mechanisms make netarsudil a unique therapeutic option for managing elevated IOP.
The synthesis of netarsudil involves several steps that typically include:
Specific synthetic routes may vary based on desired purity and yield but generally follow these principles .
Netarsudil is primarily indicated for:
Additionally, ongoing research is exploring its potential use in other ocular conditions related to elevated IOP.
Several compounds share similar mechanisms or therapeutic indications with netarsudil. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Latanoprost | Prostaglandin analog | Increases uveoscleral outflow |
Timolol | Beta-blocker | Reduces aqueous humor production |
Brimonidine | Alpha agonist | Decreases aqueous humor production |
Bimatoprost | Prostaglandin analog | Increases both uveoscleral and trabecular outflow |
Travoprost | Prostaglandin analog | Similar efficacy profile to latanoprost |
Netarsudil's unique combination of Rho kinase inhibition and norepinephrine transporter inhibition distinguishes it from these other compounds, making it particularly effective at directly targeting the trabecular meshwork pathway for IOP reduction .
Netarsudil possesses the systematic International Union of Pure and Applied Chemistry name: 4-[(2S)-3-amino-1-(6-isoquinolinylamino)-1-oxo-2-propanyl]benzyl 2,4-dimethylbenzoate [1] [2]. Alternative nomenclature systems provide additional identification pathways, with the compound also designated as [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate [1]. The Chemical Abstracts Service has assigned the registry number 1254032-66-0 to the free base form of netarsudil [1] [3]. The United States Adopted Names designation for this compound is netarsudil, while the compound maintains the Unique Ingredient Identifier W6I5QDT7QI in regulatory databases [1] [3].
The structural elucidation of netarsudil has been accomplished through comprehensive analytical techniques including elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray powder diffraction [4]. Single-crystal X-ray diffractometric analysis has been performed to confirm the absolute stereochemistry of the compound [4].
The molecular formula of netarsudil free base is established as C₂₈H₂₇N₃O₃, corresponding to a molecular weight of 453.54 grams per mole [1] [5]. The monoisotopic mass has been precisely determined as 453.205242 atomic mass units [2]. Elemental composition analysis reveals the compound contains 28 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in its molecular structure [1] [2].
The molecular architecture incorporates an isoquinoline moiety linked through an amide bond to an amino acid derivative, which is further esterified with a dimethylbenzoic acid component [1] [3]. This structural arrangement contributes to the compound's unique physicochemical properties and biological activity profile.
Table 1: Basic Molecular Information
Property | Value |
---|---|
IUPAC Name | 4-[(2S)-3-Amino-1-(6-isoquinolinylamino)-1-oxo-2-propanyl]benzyl 2,4-dimethylbenzoate |
Chemical Formula (Free Base) | C₂₈H₂₇N₃O₃ |
Molecular Weight (Free Base) | 453.54 g/mol |
Monoisotopic Mass | 453.205242 |
CAS Number (Free Base) | 1254032-66-0 |
UNII | W6I5QDT7QI |
Netarsudil exhibits defined stereochemical characteristics with a single stereocenter that confers chirality to the molecule [2] [4]. The compound is produced selectively as a single enantiomer of the (S)-configuration, with the synthesis specifically designed to yield the S-enantiomer [4]. Single-crystal X-ray analysis of the penultimate intermediate has established the absolute stereochemistry of the final product [4].
The stereochemical configuration is critical to the compound's biological activity, as the S-enantiomer represents the active form [2] [3]. The chiral center is located at the carbon atom bearing the aminomethyl substituent, which influences the overall three-dimensional structure and subsequent molecular interactions [2].
The solubility characteristics of netarsudil vary significantly depending on the salt form and solvent system employed [5] [6]. The free base form of netarsudil appears as an off-white solid with limited aqueous solubility [7]. In contrast, the dimesylate salt form demonstrates markedly enhanced solubility properties [5].
Netarsudil dimesylate exhibits free solubility in water, making it suitable for aqueous pharmaceutical formulations [5]. The compound shows good solubility in methanol, while demonstrating only sparing solubility in dimethyl formamide [5]. Notably, netarsudil dimesylate is practically insoluble in both dichloromethane and heptane, indicating its hydrophilic character in the salt form [5].
The partition coefficient (LogP) for netarsudil has been determined to be 4.44, indicating significant lipophilicity of the free base form [4]. This high lipophilicity contributes to the compound's ability to penetrate biological membranes effectively.
Netarsudil dimesylate demonstrates moderately hygroscopic properties, requiring appropriate storage conditions to maintain stability [4]. The compound has been subjected to comprehensive forced degradation studies under various stress conditions including acidic, alkaline, oxidative, thermal, and photolytic environments [4] [8].
Forced degradation analysis reveals that netarsudil exhibits varying degrees of degradation under different stressed conditions [4]. The active substance has been demonstrated to be non-photosensitive, providing favorable stability characteristics for pharmaceutical formulations [4]. Photostability studies conducted according to International Conference on Harmonisation guidelines confirm that netarsudil dimesylate maintains acceptable stability when stored in amber glass containers [4].
The compound demonstrates acceptable stability when stored at controlled temperatures of 2-8 degrees Celsius under nitrogen atmosphere, with a proposed re-test period of 12 months for future batches [4]. Stress studies indicate that the compound maintains stability for excursion periods of up to 3 months at 25 degrees Celsius with 60% relative humidity [4].
Netarsudil exhibits characteristic spectroscopic properties that enable its identification and quantification through multiple analytical techniques [8] [9] [10]. Ultraviolet-visible spectrophotometry reveals maximum absorption wavelengths that are suitable for analytical applications.
High-performance liquid chromatography methods typically employ detection wavelengths of 257 nanometers for optimal sensitivity [8]. Alternative detection wavelengths of 228 nanometers and 242 nanometers have also been successfully utilized for analytical determinations [9] [10]. The isobestic point at 242 nanometers provides particularly advantageous detection conditions for simultaneous analysis with related compounds [10].
Infrared spectroscopy analysis using the potassium bromide disk method provides characteristic absorption patterns for structural confirmation [11]. Mass spectrometry in electrospray ionization mode yields readily identifiable molecular ion peaks for both the free base and salt forms [11] [12].
Nuclear magnetic resonance spectroscopy data are available for comprehensive structural elucidation, including both proton and carbon-13 spectra [11] [13]. These spectroscopic techniques collectively provide robust analytical methods for compound identification and purity assessment.
Table 2: Spectroscopic Properties
Property | Value |
---|---|
UV Absorption Wavelength (Primary) | 257 nm |
UV Absorption Wavelength (Alternative) | 228 nm |
UV Absorption Wavelength (Isobestic Point) | 242 nm |
IR Spectroscopy | Available via KBr disk method |
MS Molecular Ion Peak | Available (ESI-MS mode) |
NMR Spectroscopy | ¹H NMR, ¹³C NMR data available |
Netarsudil dimesylate represents the most extensively characterized salt form of the compound, with the chemical formula C₃₀H₃₅N₃O₉S₂ and molecular weight of 645.74 grams per mole [14] [5]. This salt form incorporates two equivalents of methanesulfonic acid per molecule of netarsudil, establishing a 1:2 stoichiometric ratio [14] [4].
The dimesylate salt appears as a light yellow to white crystalline powder with moderately hygroscopic characteristics [4] [5]. This salt form has been specifically selected for pharmaceutical development due to its enhanced aqueous solubility and favorable stability profile [5]. The Chemical Abstracts Service registry number for netarsudil dimesylate is 1422144-42-0 [14].
Netarsudil dimesylate exhibits polymorphism, with multiple crystalline forms identified and characterized through X-ray powder diffraction analysis [15] [16]. These polymorphic forms demonstrate distinct diffraction patterns that serve as fingerprints for form identification and quality control purposes.
Netarsudil dihydrochloride constitutes an alternative salt form with the molecular formula C₂₈H₂₉Cl₂N₃O₃ and molecular weight of 526.4 grams per mole [17]. The Chemical Abstracts Service has assigned registry number 1253952-02-1 to this salt form [3] [17].
This dihydrochloride salt incorporates two equivalents of hydrochloric acid per molecule of netarsudil base [17]. While less extensively characterized than the dimesylate form, the dihydrochloride salt provides an alternative option for formulation development and research applications [17].
The dihydrochloride form demonstrates different physicochemical properties compared to both the free base and dimesylate salt, potentially offering advantages in specific formulation scenarios [17]. However, comprehensive solubility and stability data for this salt form remain limited in the available literature.
The various salt forms of netarsudil exhibit significantly different physicochemical characteristics that influence their suitability for different applications [5] [17]. The dimesylate salt demonstrates superior aqueous solubility compared to the free base, facilitating the development of aqueous pharmaceutical formulations [5].
Salt formation fundamentally alters the crystalline structure and intermolecular interactions, resulting in modified physical properties including solubility, stability, and hygroscopicity [4] [5]. The dimesylate form's free solubility in water represents a substantial improvement over the limited aqueous solubility of the free base [5].
Stability considerations also differ among salt forms, with the dimesylate demonstrating favorable thermal and photochemical stability characteristics [4]. The choice of salt form significantly impacts formulation design, manufacturing processes, and ultimate product performance.
Table 3: Salt Forms Comparison
Salt Form | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Water Solubility | Commercial Use |
---|---|---|---|---|---|
Free Base | C₂₈H₂₇N₃O₃ | 453.54 | 1254032-66-0 | Limited | Research grade |
Dimesylate | C₃₀H₃₅N₃O₉S₂ | 645.74 | 1422144-42-0 | Freely soluble | FDA approved formulation |
Dihydrochloride | C₂₈H₂₉Cl₂N₃O₃ | 526.4 | 1253952-02-1 | Limited data | Research/development |
Table 4: Crystalline Forms of Netarsudil Dimesylate
Form | Characteristic XRPD Peaks (2θ ± 0.2°) | Stoichiometry |
---|---|---|
N1 | 5.8, 11.9, 17.8, 19.9, 23.8 | 1:2 (netarsudil:methanesulfonic acid) |
N2 | 11.3, 17.0 | 1:2 (netarsudil:methanesulfonic acid) |
N5 | 11.8, 13.2, 17.8, 18.9, 20.2 | 1:2 (netarsudil:methanesulfonic acid) |
N6 | 12.8, 14.3, 16.9, 18.6, 20.4 | Data available |
N7 | 5.8, 11.5, 17.2, 19.0, 21.5 | Data available |